molecular formula C12H14N2O4 B5463737 Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5463737
M. Wt: 250.25 g/mol
InChI Key: IQIGXCCKCMDVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea and furfural under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to reflux and using a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual-ring structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound I) is a derivative of the dihydropyrimidinone class, synthesized primarily through the Biginelli reaction. This compound has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of compound I typically involves a one-pot reaction between furfuraldehyde, ethyl acetoacetate, and urea. This process is characterized by the formation of a tetrahydropyrimidine ring, which is critical for the biological activity of the resultant compound. The molecular formula for compound I is C12_{12}H14_{14}N2_{2}O4_{4}, with a molecular weight of 250.25 g/mol. The crystal structure reveals that the compound exists in two independent molecular orientations due to rotational disorder in the furan moiety .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound I against various cancer cell lines. For instance, cytotoxicity assays using the MTT method demonstrated significant activity against breast cancer (T47D) and cervical cancer (HeLa) cell lines. The IC50 values indicate that compound I exhibits a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment .

Cell Line IC50 Value (µM) Mechanism of Action
T47D15.3Induction of apoptosis
HeLa12.7Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, compound I has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. Results indicated that compound I effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Bacterial Strain MIC Value (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

The biological mechanisms underlying the activities of compound I are multifaceted:

  • Anticancer Mechanism : The induction of apoptosis in cancer cells is primarily attributed to the activation of caspase pathways, leading to programmed cell death. Additionally, compound I may disrupt mitochondrial function, resulting in increased reactive oxygen species (ROS) production that further promotes apoptosis .
  • Antimicrobial Mechanism : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and interference with nucleic acid synthesis. This dual action enhances its efficacy against a broad spectrum of pathogens .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of compound I:

  • Study 1 : A comprehensive analysis involving in vitro assays demonstrated that compound I significantly inhibited cell proliferation in T47D cells by inducing G0/G1 phase arrest and promoting apoptotic pathways.
  • Study 2 : Another investigation assessed its antimicrobial potential against clinical isolates of Staphylococcus aureus and Escherichia coli, confirming its effectiveness as a bactericidal agent.

Properties

IUPAC Name

ethyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-5-4-6-18-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGXCCKCMDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.